Lipophilicity Shift: +0.72 logP Units Higher than Parent Ciprofibrate Alters Membrane Partitioning Predictions
The target compound exhibits a calculated logP of 4.26, which is 0.72 log units higher than the experimentally referenced logP of ciprofibrate (3.54) [1]. This difference corresponds to an approximately 5.2-fold increase in predicted n-octanol/water partition coefficient, translating into measurably higher predicted membrane permeability in both PAMPA and Caco-2 monolayer models. The logD (pH-independent distribution coefficient) of the target compound is also 4.26, confirming that the amide remains predominantly unionized at physiological pH, whereas ciprofibrate (pKₐ ~3–4) is >99% ionized at pH 7.4, dramatically reducing its passive membrane diffusion .
| Evidence Dimension | Lipophilicity (logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP = 4.26, logD = 4.26 |
| Comparator Or Baseline | Ciprofibrate: logP = 3.54 (SIELC experimental); literature ciprofibrate logP range 3.3–3.8 |
| Quantified Difference | ΔlogP = +0.72 (≈5.2× higher partition coefficient) |
| Conditions | Computational logP/logD by ChemDiv cheminformatics platform; ciprofibrate logP by SIELC reverse-phase HPLC correlation |
Why This Matters
A 0.72 logP increase places the target compound in a more cell-permeable chemical space, which is critical for hit selection in cell-based transactivation assays where intracellular PPARα engagement is required and where the ionized carboxylate of ciprofibrate limits passive uptake.
- [1] SIELC Technologies. Ciprofibrate Analytical Reference. LogP 3.54. https://sielc.com/ciprofibrate View Source
